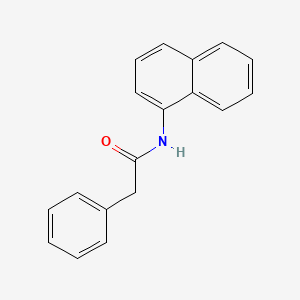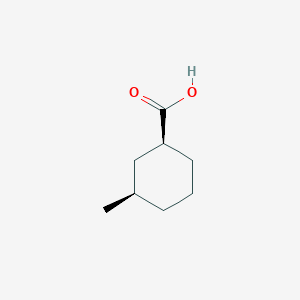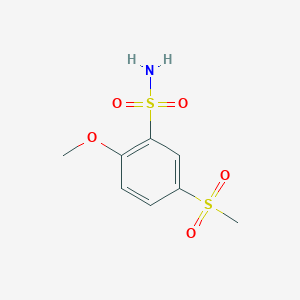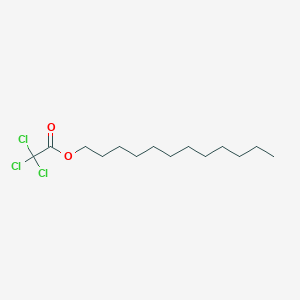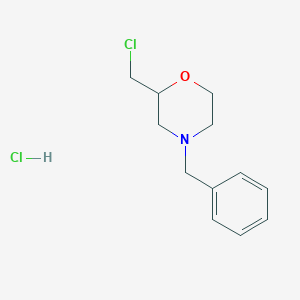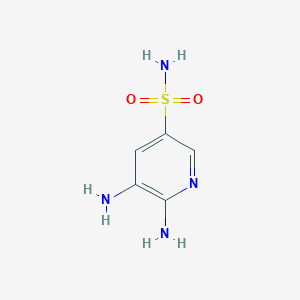
5,6-Diaminopyridine-3-sulfonamide
Übersicht
Beschreibung
5,6-Diaminopyridine-3-sulfonamide (DAPS) is a synthetic compound that belongs to the class of aminopyridines. It has a molecular formula of C5H8N4O2S and a molecular weight of 188.21 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with two amino groups at positions 5 and 6 and a sulfonamide group at position 3 . The crystal structure of sulfonamides, including this compound, can be studied using computational modeling approaches at the quantum mechanical level .Wirkmechanismus
Target of Action
The primary target of 5,6-Diaminopyridine-3-sulfonamide is the potassium channels present in nerve terminals . These channels play a crucial role in the transmission of nerve impulses, which are essential for various physiological processes.
Mode of Action
This compound acts by blocking potassium channel efflux in nerve terminals . This action prolongs the duration of the action potential, leading to an increase in presynaptic calcium concentrations . The increased calcium levels then facilitate a greater release of acetylcholine, a neurotransmitter, which stimulates muscle at the end plate .
Biochemical Pathways
The compound primarily affects the neuromuscular transmission pathway . By blocking potassium channels, it prolongs the action potential and increases calcium influx. This leads to enhanced acetylcholine release, which can then bind to its receptors on the muscle end plate, leading to muscle contraction .
Pharmacokinetics
The pharmacokinetics of this compound involves both metabolic and renal clearance . It is primarily cleared from the plasma via metabolism by N-acetylation . .
Result of Action
The result of the compound’s action is an increased release of acetylcholine , leading to enhanced muscle stimulation . This can be particularly beneficial in conditions where neuromuscular transmission is impaired.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5,6-Diaminopyridine-3-sulfonamide is its versatility and potential applications in various fields. This compound is also relatively easy to synthesize and is readily available. However, one limitation of this compound is its potential toxicity, and caution should be exercised when handling and using this compound in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on 5,6-Diaminopyridine-3-sulfonamide. One area of interest is the development of novel pharmaceuticals based on this compound, particularly for the treatment of neurological disorders and cancer. Another area of interest is the development of new materials based on this compound, which may have unique properties and applications in various fields. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to better understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5,6-Diaminopyridine-3-sulfonamide has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In pharmaceuticals, this compound has been shown to have neuroprotective effects and is being investigated as a potential treatment for neurological disorders such as multiple sclerosis and spinal cord injury. This compound has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
In agriculture, this compound has been shown to enhance plant growth and increase crop yields. It has also been investigated as a potential herbicide and fungicide. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Safety and Hazards
The safety data sheet for 5,6-Diaminopyridine-3-sulfonamide indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Biochemische Analyse
Biochemical Properties
5,6-Diaminopyridine-3-sulfonamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of key signaling molecules, leading to changes in downstream gene expression and metabolic processes. These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, and can also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the activity of various metabolic pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade, leading to a decrease in its effectiveness . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it can become toxic or cause adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable effect, and exceeding this dosage can lead to toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can alter the balance of metabolic processes, leading to changes in the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect its localization and accumulation, influencing its activity and function. The compound’s distribution can vary depending on the cell type and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its function, as it may interact with different biomolecules depending on its location within the cell.
Eigenschaften
IUPAC Name |
5,6-diaminopyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H,6H2,(H2,7,9)(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVFTRYEIVJSFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




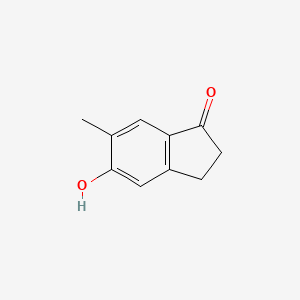
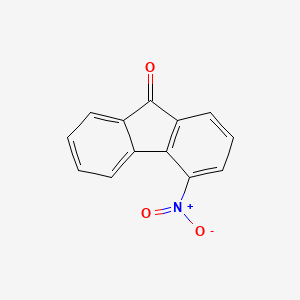
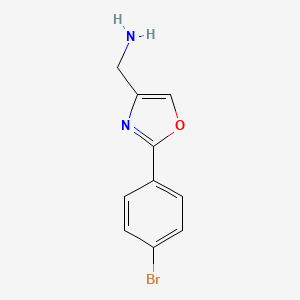
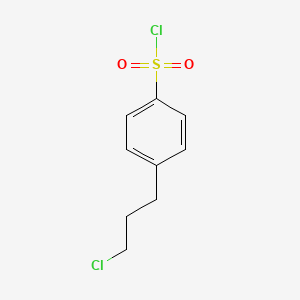
![2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B3371556.png)
